![molecular formula C67H86N2O18S2 B14034429 5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)

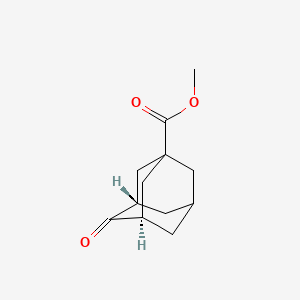

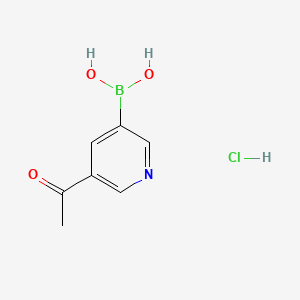

5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cisatracurium besilate is a non-depolarizing neuromuscular-blocking agent used primarily as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is one of the ten isomers of the parent molecule, atracurium, and is known for its intermediate duration of action .

準備方法

The preparation of cisatracurium besilate involves several synthetic steps. One method includes the following steps :

Dissolving R-tetrahydropapaverine-N-acetyl-L-leucine salt: The pH is adjusted with an alkaline solution, and the mixture is reacted with 3-bromomethyl propionate and alkali to obtain an intermediate.

Hydrolyzing the intermediate: This step reduces isomer impurity content and improves reaction yield.

Methylation: The intermediate is reacted with a methylating reagent to obtain another intermediate.

Final reaction: The intermediate is reacted with a catalyst and a dehydrating agent to obtain cisatracurium besilate.

化学反応の分析

Cisatracurium besilate undergoes several types of chemical reactions, including:

Hofmann degradation: This is a temperature- and pH-dependent chemical degradation process that occurs spontaneously in plasma and tissues.

Hydrolysis: The compound can be hydrolyzed under specific conditions to form various intermediates.

Common reagents used in these reactions include alkaline solutions, methylating reagents, and catalysts. The major products formed from these reactions include various intermediates and the final cisatracurium besilate compound .

科学的研究の応用

Cisatracurium besilate has several scientific research applications:

Medicine: It is widely used as a muscle relaxant during surgeries and in intensive care units.

Cancer Research: Studies have shown that cisatracurium besilate can enhance TRAIL-induced apoptosis of gastric cancer cells via p53 signaling.

Pharmaceutical Stability Studies: Research has been conducted on the stability of cisatracurium besilate solutions to prevent drug shortages.

作用機序

Cisatracurium besilate acts by binding competitively to cholinergic receptors on the motor end-plate, blocking acetylcholine from accessing these receptors . This prevents the development of an end-plate potential, thereby inhibiting neuromuscular transmission. The compound is metabolized primarily through Hofmann degradation .

類似化合物との比較

Cisatracurium besilate is compared with other neuromuscular-blocking agents such as atracurium and vecuronium:

Atracurium: Cisatracurium besilate is more potent and has a lower propensity to cause histamine release compared to atracurium.

Vecuronium: Cisatracurium besilate is associated with a faster recovery after continuous infusion in intensive care patients.

Similar compounds include:

特性

分子式 |

C67H86N2O18S2 |

|---|---|

分子量 |

1271.5 g/mol |

IUPAC名 |

5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate |

InChI |

InChI=1S/C53H72N2O12.2C7H8O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-6-2-4-7(5-3-6)11(8,9)10/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |

InChIキー |

OPIVMDCYJDIKDQ-NVYWYWNDSA-L |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)

![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)